1-Methylpyridinium-2-sulfonate

Übersicht

Beschreibung

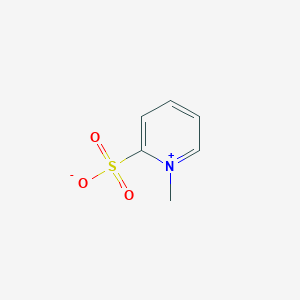

1-Methylpyridinium-2-sulfonate is a quaternary ammonium compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol . This compound is a water-soluble salt that has gained significant attention due to its diverse applications in various fields, including organic synthesis, medical research, and environmental studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methylpyridinium-2-sulfonate can be synthesized through the reaction of pyridine with methylating agents and sulfonating agents. One common method involves the reaction of pyridine with methyl iodide to form 1-methylpyridinium iodide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylpyridinium-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted pyridinium derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Methylpyridinium-2-sulfonate finds applications in several scientific fields:

Organic Synthesis

- Reagent for Reactions : It is commonly used in organic synthesis for the preparation of various compounds, particularly in the formation of sulfonamide derivatives and other biologically active molecules .

Analytical Chemistry

- Derivatization Agent : The compound serves as a derivatization agent in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing the detection sensitivity of metabolites such as vitamin D. This application addresses challenges like inefficient ionization and nonspecific fragmentation during analysis .

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create sulfonamide derivatives |

| Analytical Chemistry | Enhances detection sensitivity in LC-MS/MS |

Biochemical Assays

- Probe for Enzyme Activities : It is employed in biochemical assays to study enzyme activities, providing insights into metabolic pathways and cellular processes .

This compound exhibits notable biological activities that have garnered attention in medicinal chemistry:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity by inhibiting enzymes related to disease progression, such as cholinesterase. This suggests potential therapeutic applications in treating infections and neurodegenerative diseases .

Anticancer Activity

Preliminary studies have shown that related pyridinium compounds can induce apoptosis and cell cycle arrest in cancer cell lines. For instance:

- Cell Cycle Arrest : Induces G1 phase arrest in AGS cells and G2/M phase arrest in Caco-2 cells.

- Apoptosis Induction : Increases expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, confirming its role in promoting cancer cell death .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Vitamin D Metabolite Analysis : A study utilized this compound as a derivatization reagent for vitamin D metabolites, demonstrating improved detection sensitivity and specificity in LC-MS/MS measurements. The method showed excellent linearity and accuracy, confirming its reliability for clinical applications .

- Anticancer Mechanisms : Research on structural analogs has shown that these compounds can inhibit endothelial cell migration and angiogenesis, critical factors in tumor growth. This highlights the potential of this compound derivatives as therapeutic agents against cancer .

Wirkmechanismus

The mechanism of action of 1-methylpyridinium-2-sulfonate involves its interaction with molecular targets through ionic and covalent bonding. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the pyridinium ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylpyridinium-3-sulfonate: Similar in structure but with the sulfonate group at the 3-position.

2-Fluoro-1-methylpyridinium p-toluenesulfonate: A derivative with a fluorine atom and a p-toluenesulfonate group.

Cetylpyridinium chloride: A quaternary ammonium compound used as an antiseptic.

Uniqueness

1-Methylpyridinium-2-sulfonate is unique due to its specific positioning of the sulfonate group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Biologische Aktivität

1-Methylpyridinium-2-sulfonate (1-MPS) is a quaternary ammonium compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

1-MPS is primarily utilized as a reagent in organic synthesis and biochemical assays. Its role as a derivatization agent enhances the detection sensitivity of certain metabolites, notably vitamin D metabolites, in analytical procedures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound's mechanism of action involves specific binding interactions with biomolecules, facilitating the formation of stable complexes that improve detection capabilities .

Biological Activity

Antimicrobial Properties:

Research indicates that 1-MPS exhibits antimicrobial activity. Pyridinium salts, including 1-MPS, have been studied for their ability to inhibit enzymes associated with disease progression, such as cholinesterase, which is relevant in neurodegenerative diseases . The specific mechanisms through which 1-MPS exerts its antimicrobial effects remain largely unexplored but suggest potential therapeutic applications.

Anticancer Activity:

Several studies have highlighted the anticancer potential of related pyridinium compounds. For instance, 2-Methylpyridine-1-ium-1-sulfonate (MPS), a structural analog, has been shown to induce apoptosis and cell cycle arrest in cancer cell lines . The compound inhibited endothelial cell migration and angiogenesis in vitro and in vivo, demonstrating its capacity to suppress cancer cell proliferation through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies and Research Findings

A comparative study on the biological activity of MPS revealed significant findings:

- Cell Cycle Arrest: MPS induced G1 phase arrest in AGS cells and G2/M phase arrest in Caco-2 cells. This was associated with down-regulation of cyclin D1 and CDK4, alongside up-regulation of p21, p27, and p53 .

- Apoptosis Induction: Morphological assessments indicated that MPS treatment led to DNA fragmentation and increased expression of pro-apoptotic proteins (Bax) relative to anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis .

- Inhibition of Angiogenesis: MPS significantly reduced vascular endothelial growth factor (VEGF) secretion levels and matrix metalloproteinases (MMP-2 and MMP-9) activity, both critical factors in tumor growth and metastasis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-methylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNCNAMRNBKKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389334 | |

| Record name | 1-methylpyridinium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4329-93-5 | |

| Record name | 1-methylpyridinium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.